- Synthesis of (R) and (S)-4-methyl-1-nonanol, Hubei Daxue Xuebao, 2001, 23(3), 247-250
Cas no 94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)
94668-55-0 structure
Product Name:2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
CAS-Nr.:94668-55-0
MF:C14H21NO3S
MW:283.386442899704
CID:798713
PubChem ID:24878063
Update Time:2024-10-25
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
- (N-CROTONYL)-(2R)-BORNANE-10,2-SULTAM
- (R)-(−)-(2-BUTENOYL)-2,10-CAMPHORSULTAM
- (1S)-N-(E)-Crotonyl-1,10-camphorsultam
- (1S)-N-crotyl-2,10-camphorsultam
- (1S,2R)-N-[(E)-Crotonyl]bornane-10,2-sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam
- N-((E)-2-butenoyl)bornane-10,2-sultam
- N-crotonoyl sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aS-[1(E),3aα,6α,7aβ]]- (ZCI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aS,6R,7aR)- (9CI)
- BKPQKSSKLBTRJO-MNKRUUAMSA-N
- DTXSID10448959
- E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
- 94668-55-0
- (E)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
- (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
- (E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
- (1S,5R,7R)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam, 97%
-
- MDL: MFCD00269664
- Inchi: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m1/s1
- InChI-Schlüssel: BKPQKSSKLBTRJO-MNKRUUAMSA-N
- Lächelt: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@@H]3C2)C
Berechnete Eigenschaften
- Genaue Masse: 283.12400
- Monoisotopenmasse: 283.12421471g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 1
- Komplexität: 558
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.3
- Topologische Polaroberfläche: 62.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.27
- Schmelzpunkt: 180-184 °C (lit.)
- Siedepunkt: 397.2°Cat760mmHg
- Flammpunkt: 194°C
- Brechungsindex: 1.576
- PSA: 62.83000
- LogP: 2.94810
- Optische Aktivität: [α]24/D −100°, c = 1 in ethanol
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I171292-500mg |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- |
94668-55-0 | 97% | 500mg |
¥216.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-500mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 500mg |
¥799.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-100mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 100mg |
¥198.00 | 2022-08-31 | |
| Chemenu | CM530586-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$*** | 2023-05-29 | |
| Ambeed | A571430-250mg |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 250mg |
$10.0 | 2025-02-20 | |
| Ambeed | A571430-1g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 1g |
$30.0 | 2025-02-20 | |
| Ambeed | A571430-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$119.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1239012-5g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 5g |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-250mg |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 250mg |
$60 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-1g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 1g |
$75 | 2024-06-06 |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine , trans-Crotonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: trans-Crotonic acid , Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
Referenz
- New synthesis method for (S)- and (R)-methyl 3-methyloctanoate, Huaxue Shiji, 2001, 23(4), 195-196
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Toluene ; 1 h, reflux
Referenz
- Preparation of intermediate used in the preparation process of medfly sex attractant, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Benzene ; 1 h, reflux
Referenz
- An improved synthesis of ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, a potent attractant for the Mediterranean fruit fly, Tetrahedron, 2003, 59(29), 5475-5480
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Syntheses of isotopically labelled L-α-amino acids with an asymmetric center at C-3, Perkin 1, 2000, (20), 3406-3416
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C; 0 °C → rt; 3 d, rt
Referenz
- Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis, Journal of Organic Chemistry, 2018, 83(22), 14091-14101
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
Referenz
- Bornanesultam-directed synthesis of enantiomers of the alarm pheromone of the Grematogaster ant, Youji Huaxue, 2001, 21(4), 285-288
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Referenz
- Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam, Journal of Organic Chemistry, 1995, 60(7), 2271-3
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ; 2 min, 0 °C; 0 °C → rt; 45 min, rt; rt → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- A Total Synthesis of Salinosporamide A, Chemistry - A European Journal, 2018, 24(26), 6747-6754
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
Referenz
- Synthesis of the stereoisomers of the sex pheromones of the southern corn rootworm, Chemical Research in Chinese Universities, 2001, 17(1), 51-55
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
Referenz
- Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams, Helvetica Chimica Acta, 1987, 70(7), 1666-75
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene
Referenz
- Stereoselectivity and generality of the palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam, Journal of the Chemical Society, 1994, (4), 461-70
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials
- 1-Butanone, 3-hydroxy-1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-
- E-Crotonoyl Chloride
- 10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5decane-3,3-dione
- (5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
- butenoic acid
- 2-Butenoic acid,1,1'-anhydride, (2E,2'E)-
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Verwandte Literatur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Bicyclische Monoterpene
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Monoterpene, gib nur den übersetzten Text aus. Bicyclische Monoterpene
94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge